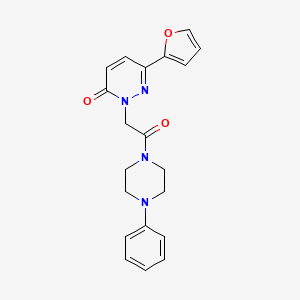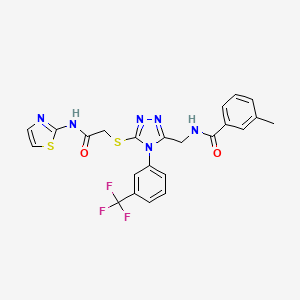
3-methyl-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential therapeutic applications, including anti-inflammatory and anti-cancer properties . The specific structure of this compound suggests it may have interesting interactions due to the presence of a thiazole ring and a triazole moiety, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of N-(thiazol-2-yl)benzamide derivatives, the synthesis process has been explored to understand the role of methyl functionality and the impact of non-covalent interactions on the gelation behavior of these compounds . Although the exact synthesis route for the compound is not detailed in the provided papers, similar compounds have been synthesized through methods such as sodium borohydride reduction of corresponding imino-pyridinium ylides in absolute ethanol .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their physical properties and biological activity. The compound contains a thiazole ring, known for its role in protein binding and enzyme inhibition, and a triazole ring, which can contribute to the stability and bioavailability of the compound. The presence of a trifluoromethyl group may also affect the compound's lipophilicity and metabolic stability. The single crystal structure of a related gelator showed a helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrolysis of the amide bond, substitution reactions at the benzene ring, and interactions with biological macromolecules. The electrophysiological activity of similar N-substituted benzamides has been studied, indicating that modifications to the benzamide moiety can produce significant changes in biological activity, such as class III electrophysiological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been investigated, revealing that certain derivatives can form stable gels in ethanol/water and methanol/water mixtures at low concentrations . The introduction of various functional groups, such as the trifluoromethyl group, can alter properties like solubility, melting point, and stability, which are crucial for the compound's application as a therapeutic agent.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Discovery
Compounds containing thiazol, triazol, and benzamide moieties are of significant interest in heterocyclic chemistry and drug discovery due to their diverse biological activities. Such compounds have been explored for their anticancer properties, as demonstrated by Ravinaik et al. (2021), where a series of substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This highlights the potential of similar compounds for therapeutic applications.
Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of thiazol-2-yl benzamide have been investigated for their gelation properties. Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators, revealing the importance of methyl functionality and S⋯O interactions in gelation behavior. This research indicates the applicability of such compounds in creating novel materials with specific physical properties (Yadav & Ballabh, 2020).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their role in corrosion inhibition, protecting metals from corrosive environments. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness in inhibiting steel corrosion in acidic solutions. Such studies underscore the potential of related compounds in industrial applications, particularly in prolonging the lifespan of metal structures and components (Hu et al., 2016).
Safety And Hazards
As for the safety and hazards of this specific compound, it’s important to note that without specific studies, it’s difficult to provide accurate information. Generally, compounds of this nature should be handled with care, using appropriate personal protective equipment, and disposed of in accordance with local regulations.
Orientations Futures
The future directions of research into this compound would likely involve further exploration of its potential biological activities, as well as studies into its safety profile. This could involve in vitro and in vivo studies, as well as potentially clinical trials if the compound shows promise.
Please note that this is a general overview based on the classes of compounds present in the molecule you mentioned. For more specific information, further research or consultation with a specialist in the field may be necessary.
Propriétés
IUPAC Name |
3-methyl-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N6O2S2/c1-14-4-2-5-15(10-14)20(34)28-12-18-30-31-22(36-13-19(33)29-21-27-8-9-35-21)32(18)17-7-3-6-16(11-17)23(24,25)26/h2-11H,12-13H2,1H3,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDXXITBBQINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

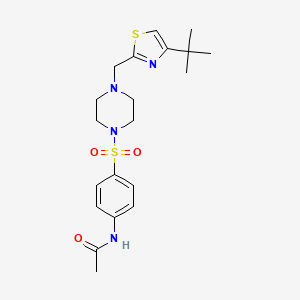
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)
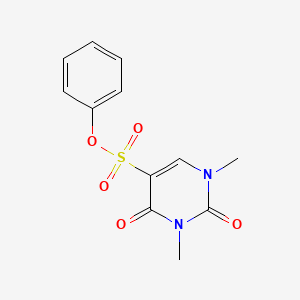
![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)
![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)
![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)
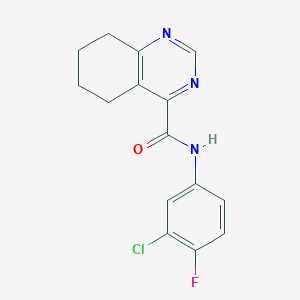
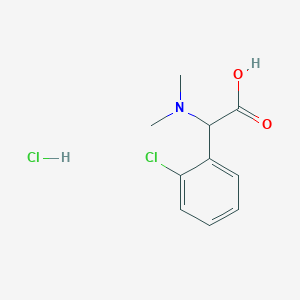
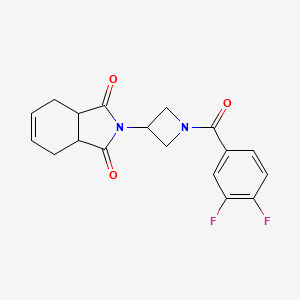
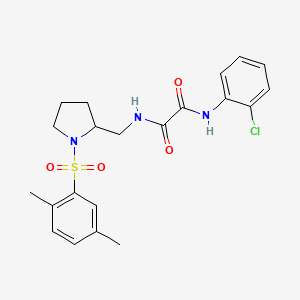
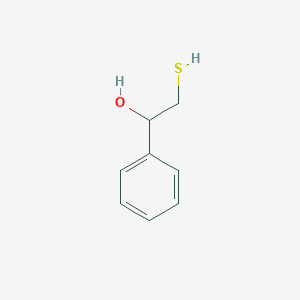
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)
